钒酸锰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Manganese vanadate is a semiconducting nanostructure . It’s synthesized using manganese (II) chloride dihydrate and ammonium metavanadate as the starting reagent . It has been used in various fields including photocatalytic activity .

Synthesis Analysis

Manganese vanadate nanostructures are synthesized using precipitation methods . The synthesis involves the use of manganese (II) chloride dihydrate and ammonium metavanadate as the starting reagent in the presence of different surfactants . Another method involves a simple hydrothermal process using ammonium metavanadate and manganese acetate as the raw materials .Molecular Structure Analysis

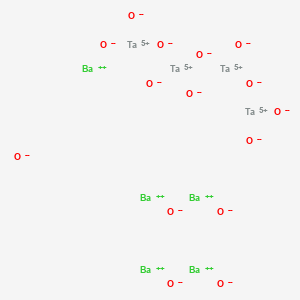

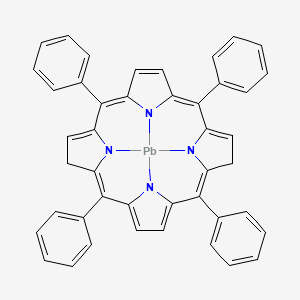

Manganese vanadate has a unique molecular structure. The crystal structure of this compound contains triangular [Mn 3 O 13] building blocks that produce two-dimensional Mn 2+ magnetic networks with striped triangular topologies . The Mn sheets are connected through the nonmagnetic vanadate tetrahedra extending along the a-axis .Chemical Reactions Analysis

Manganese vanadate has shown promising results in various chemical reactions. For instance, it has been used as a catalyst for the degradation of methyl orange in aqueous solution under UV light irradiation . In another study, manganese vanadate nanorods were used as glassy carbon electrode modified materials for the determination of L-cysteine .Physical And Chemical Properties Analysis

Manganese is a hard, gray metal that is frequently used in the production of steel . It is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .科学研究应用

锂离子电池中的能量储存

在钛箔上合成的钒酸锰纳米片作为锂离子电池电极显示出很好的效果。这些纳米片展现出高初始放电容量,并在多次循环后保持显著的容量 (Hua et al., 2019)。

电化学传感应用

钒酸锰纳米棒已被用作改性材料,用于玻璃碳电极。这些材料在L-半胱氨酸的电化学测定中表现出良好的分析性能 (Pei et al., 2013)。

锂离子电池电极

一种新型的钒酸锰,Mn1.5(H2O)(NH4)V4O12,由于其独特的晶体结构和空位诱导的特性,在锂离子电池中显示出作为高充电容量电极材料的潜力 (Dufficy et al., 2016)。

钠离子电池的阳极

通过不同方法合成的钒酸锰纳米带和纳米颗粒已被研究作为钠离子电池的阳极,展示了它们在能量存储应用中的潜力 (Kim & Hong, 2021)。

催化和光催化活性

钒酸锰纳米针和纳米带已被合成并评估其在光照条件下降解罗丹明B和亚甲基蓝等污染物的光催化活性。这突显了它们在环境清洁应用中的潜力 (Pei et al., 2015; Pei et al., 2016)。

超级电容器

钒酸锰纳米圆石已被探索作为超级电容器的电极材料,展现出高比容量和优异的循环稳定性 (Arasi et al., 2020)。

作用机制

安全和危害

Exposure to manganese dust or fumes can lead to a neurological condition called manganism . This condition’s symptoms, similar to those of Parkinson’s disease, may include trembling, stiffness, slow motor movement, and potentially severe depression, anxiety, and hostility . Workers most at risk of being exposed to manganese often perform welding tasks .

未来方向

Manganese vanadate has shown potential for various future applications. For instance, manganese expanded hydrated vanadate (MnVO) delivers a specific capacity of 415 mA h g −1 at a current density of 50 mA g −1 and 260 mA h g −1 at 4 A g −1 with a capacity retention of 92% over 2000 cycles . This suggests it could be used in high-performance aqueous zinc-ion batteries . Additionally, the recent advancement of manganese nanomaterials in biomedical nanotechnology suggests wider applications of manganese nanoparticles in the near future .

属性

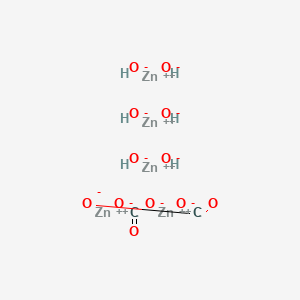

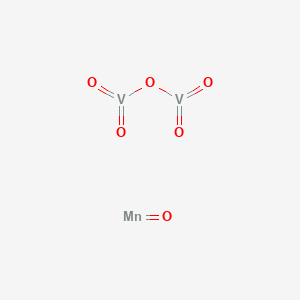

IUPAC Name |

dioxovanadiooxy(dioxo)vanadium;oxomanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.6O.2V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTGIIIOVYJGMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V](=O)O[V](=O)=O.O=[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO6V2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese vanadate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。